molecular formula C32H40O4Si B13062083 Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester

Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester

Cat. No.: B13062083
M. Wt: 516.7 g/mol
InChI Key: HSVSHKLYEWZZQI-LJAQVGFWSA-N
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Description

Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester is a complex organic compound that belongs to the class of carbonic acid esters. These compounds are characterized by the presence of a carbonic acid moiety esterified with various alcohols. This particular compound features a unique structure with multiple functional groups, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester typically involves multi-step organic reactions. The process may start with the preparation of the phenyl butenyl ester, followed by the introduction of the diphenylsilyl group. The final step involves the esterification with carbonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in organic synthesis. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Carbonic acid esters: Compounds with similar ester groups.

    Diphenylsilyl derivatives: Compounds containing the diphenylsilyl group.

    Phenyl butenyl esters: Compounds with similar phenyl and butenyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C32H40O4Si

Molecular Weight

516.7 g/mol

IUPAC Name

tert-butyl [(1S)-1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]but-3-enyl] carbonate

InChI

InChI=1S/C32H40O4Si/c1-8-15-29(35-30(33)36-31(2,3)4)26-22-20-25(21-23-26)24-34-37(32(5,6)7,27-16-11-9-12-17-27)28-18-13-10-14-19-28/h8-14,16-23,29H,1,15,24H2,2-7H3/t29-/m0/s1

InChI Key

HSVSHKLYEWZZQI-LJAQVGFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)O[C@@H](CC=C)C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)OC(CC=C)C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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